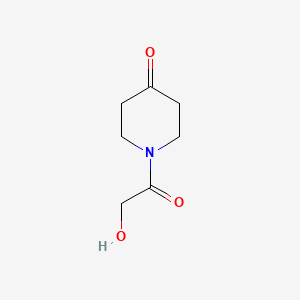

1-(2-Hydroxyacetyl)piperidin-4-one

Descripción

BenchChem offers high-quality 1-(2-Hydroxyacetyl)piperidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Hydroxyacetyl)piperidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-(2-hydroxyacetyl)piperidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c9-5-7(11)8-3-1-6(10)2-4-8/h9H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXVFUEKYLXKPDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C(=O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Guide: The Role of 1-(2-hydroxyacetyl)piperidin-4-one in TAK-441 Synthesis

[1]

Executive Summary

TAK-441 is a potent, orally bioavailable inhibitor of the Hedgehog (Hh) signaling pathway , specifically targeting the Smoothened (Smo) oncoprotein. It is a pyrrolo[3,2-c]pyridine derivative developed for the treatment of advanced solid tumors, including basal cell carcinoma and medulloblastoma.

The synthesis of TAK-441 relies on a convergent strategy involving two key fragments: a highly substituted pyrrolo[3,2-c]pyridine core and a specialized piperidine side chain .[1] The compound 1-(2-hydroxyacetyl)piperidin-4-one serves as the critical intermediate for generating the polar amine side chain, 4-amino-1-(2-hydroxyacetyl)piperidine , which is subsequently coupled to the core scaffold.[1] This guide details the preparation, functionalization, and critical quality attributes of this intermediate within the broader manufacturing workflow.

Chemical Context & Retrosynthetic Analysis

To understand the pivotal role of 1-(2-hydroxyacetyl)piperidin-4-one, we must first deconstruct TAK-441.[1]

-

Chemical Name: 6-ethyl-N-[1-(2-hydroxyacetyl)piperidin-4-yl]-1-methyl-4-oxo-5-(2-oxo-2-phenylethyl)-3-(2,2,2-trifluoroethoxy)-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide.[1]

-

Structural Logic: The molecule consists of a lipophilic, aromatic core (acting as the pharmacophore anchor) and a polar piperidine tail (enhancing solubility and solvent interaction).

Retrosynthetic Scheme (DOT Visualization)

The following diagram illustrates the disconnection of TAK-441 into its constituent synthons, highlighting the origin of the piperidine moiety.

Figure 1: Retrosynthetic analysis of TAK-441 identifying 1-(2-hydroxyacetyl)piperidin-4-one as the precursor to the amine side chain.[1]

Synthesis of the Key Intermediate

The preparation of 1-(2-hydroxyacetyl)piperidin-4-one is the first stage of the side-chain synthesis.[1] This ketone acts as a "chemical handle," allowing the attachment of the polar glycolyl tail before the sensitive amine functionality is introduced.

Protocol 1: Acylation of 4-Piperidone

This step installs the hydroxyacetyl group on the piperidine nitrogen.

Reagents:

-

Substrate: 4-Piperidone monohydrate hydrochloride (CAS: 40064-34-4).[1]

-

Acylating Agent: Benzyloxyacetyl chloride (protected glycolic acid) is preferred over free glycolic acid to prevent self-esterification and side reactions.[1]

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

Step-by-Step Methodology:

-

Dissolution: Suspend 4-piperidone HCl (1.0 eq) in DCM at 0°C. Add DIPEA (2.2 eq) slowly to liberate the free base.

-

Acylation: Dropwise add benzyloxyacetyl chloride (1.1 eq) while maintaining the temperature below 5°C. The protection of the hydroxyl group as a benzyl ether is crucial for stability during subsequent steps.

-

Quench & Workup: Stir for 2 hours at room temperature. Quench with water. Separate the organic layer, wash with 1N HCl (to remove unreacted amine) and brine.

-

Isolation: Dry over Na₂SO₄ and concentrate to yield 1-(2-benzyloxyacetyl)piperidin-4-one .

Note: The free hydroxyl form, 1-(2-hydroxyacetyl)piperidin-4-one, can be generated here by hydrogenolysis, but it is often more strategic to keep the benzyl protection until after the reductive amination to avoid N/O-alkylation competition.[1]

Conversion to the Amine Coupling Partner

The ketone functionality at the 4-position of 1-(2-hydroxyacetyl)piperidin-4-one (or its protected variant) must be converted into a primary amine with specific stereochemistry (though the 4-position is achiral unless substituted elsewhere, the reaction must be clean).[1]

Protocol 2: Reductive Amination

This reaction transforms the ketone into the amine required for coupling to the TAK-441 core.

Reagents:

-

Substrate: 1-(2-benzyloxyacetyl)piperidin-4-one.

-

Amine Source: Ammonium Acetate (NH₄OAc) or Benzylamine (if a secondary protection strategy is used).

-

Reducing Agent: Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (STAB).

-

Solvent: Methanol (MeOH).

Workflow:

-

Imine Formation: Dissolve the ketone in MeOH. Add NH₄OAc (10 eq) and stir for 30 minutes to form the imine in situ.

-

Reduction: Cool to 0°C and add NaBH₃CN (1.5 eq) portion-wise.

-

Reaction: Allow to warm to room temperature and stir for 12–16 hours.

-

Workup: Acidify with concentrated HCl to pH < 2 (to decompose excess borohydride), then basify with NaOH to pH > 10. Extract with DCM/Isopropanol (3:1) due to the high polarity of the product.

-

Deprotection (if Benzyl protected): The crude amine is subjected to hydrogenation (H₂, Pd/C, EtOH) to remove the benzyl group, yielding 4-amino-1-(2-hydroxyacetyl)piperidine .[1]

Coupling and Final Assembly

The final stage involves linking the prepared side chain to the pyrrolo[3,2-c]pyridine core.

Protocol 3: Amide Coupling

Reagents:

-

Core Acid: 6-ethyl-1-methyl-4-oxo-5-(2-oxo-2-phenylethyl)-3-(2,2,2-trifluoroethoxy)-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid.[1]

-

Side Chain: 4-Amino-1-(2-hydroxyacetyl)piperidine.[1]

-

Coupling Agents: EDC·HCl / HOBt or HATU.

-

Base: DIPEA.[2]

Mechanism: The carboxylic acid of the core is activated (forming an active ester) and then attacked by the nucleophilic 4-amino group of the piperidine side chain. The "hydroxyacetyl" tail remains spectator during this reaction, having been pre-installed to ensure regioselectivity.

Process Flow Diagram (DOT Visualization)

Figure 2: Process flow illustrating the conversion of the ketone intermediate into the final drug substance.

Critical Process Parameters (CPP) & Quality Control

When utilizing 1-(2-hydroxyacetyl)piperidin-4-one in a GMP environment, specific parameters must be controlled to ensure the purity of the final TAK-441 API.

| Parameter | Specification | Rationale |

| Ketone Purity | > 98.0% (HPLC) | Impurities in the ketone (e.g., di-acylated species) lead to complex byproducts during reductive amination that are difficult to remove from the polar amine intermediate.[1] |

| Water Content | < 0.5% w/w | Excess water during the acylation step (using acid chlorides) hydrolyzes the reagent, leading to incomplete conversion and residual starting material (piperidone), which competes in the coupling step. |

| Residual Glycolic Acid | < 0.1% | Free glycolic acid can react with the amine in the next step to form polymers or dimers. |

| Pd Residue | < 10 ppm | If hydrogenolysis is used to deprotect the benzyl ether, Pd scavenging is critical before the final coupling to prevent heavy metal contamination in the API. |

References

-

Ohashi, T., et al. (2012).[3] "Discovery of the investigational drug TAK-441, a pyrrolo[3,2-c]pyridine derivative, as a highly potent and orally active hedgehog signaling inhibitor."[1] Bioorganic & Medicinal Chemistry, 20(18), 5507-5517.[1][3] Link

-

Takeda Pharmaceutical Company Ltd. (2012).[3] "Pyrrolo[3,2-c]pyridine Derivatives and Use Thereof." U.S. Patent No. 8,217,176. Link

-

Ibuki, N., et al. (2013). "TAK-441, a novel investigational smoothened antagonist, delays castration-resistant progression in prostate cancer."[1] International Journal of Cancer, 133(8), 1955-1966. Link

-

PubChem. (n.d.). "TAK-441 Compound Summary." National Center for Biotechnology Information. Link[1]

Sources

- 1. Tak-441 | C28H31F3N4O6 | CID 44187367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tdcommons.org [tdcommons.org]

- 3. Discovery of the investigational drug TAK-441, a pyrrolo[3,2-c]pyridine derivative, as a highly potent and orally active hedgehog signaling inhibitor: modification of the core skeleton for improved solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

The Piperidin-4-One Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a cornerstone of medicinal chemistry, present in a multitude of natural products and synthetic pharmaceuticals.[1][2] Among its derivatives, the piperidin-4-one scaffold has emerged as a particularly versatile and privileged structure, serving as a key building block for the development of novel therapeutic agents with a wide array of biological activities.[3] This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of bioactive piperidin-4-one derivatives, with a focus on their applications in oncology, infectious diseases, and neuroprotection.

Synthetic Strategies for Piperidin-4-One Derivatives

The synthesis of the piperidin-4-one core and its derivatives is primarily achieved through the Mannich reaction, a classic and efficient method for the formation of β-amino carbonyl compounds.[1] More contemporary approaches, such as those involving α-imino rhodium carbene-initiated cascade reactions, offer novel pathways to this versatile scaffold.

The Mannich Reaction: A Workhorse for Piperidin-4-One Synthesis

The Mannich reaction for the synthesis of 2,6-diaryl-3-methyl-4-piperidones involves the condensation of an ethyl methyl ketone, a substituted aromatic aldehyde, and ammonium acetate.[4] This one-pot, three-component reaction is a highly effective method for generating a diverse library of piperidin-4-one derivatives.

Experimental Protocol: Synthesis of 2,6-Diaryl-3-Methyl-4-Piperidones via Mannich Reaction [4]

-

Reaction Setup: In a round-bottom flask, dissolve dry ammonium acetate (0.1 moles) in 50 ml of ethanol.

-

Addition of Reagents: To this solution, add the substituted aromatic aldehyde (0.1 moles), benzaldehyde (0.1 moles), and ethyl methyl ketone (0.1 moles).

-

Reflux: Reflux the reaction mixture for an appropriate amount of time, monitoring the reaction progress using thin-layer chromatography (TLC).

-

Isolation of Product: After completion of the reaction, allow the mixture to cool. The solid product that precipitates is collected by filtration.

-

Purification: Recrystallize the crude product from a suitable solvent, such as methanol, to obtain the purified 2,6-diaryl-3-methyl-4-piperidone derivative.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Caption: Synthetic pathway for 2,6-diaryl-3-methyl-4-piperidones.

Anticancer Activity of Piperidin-4-One Derivatives

The piperidin-4-one scaffold has proven to be a fertile ground for the discovery of potent anticancer agents.[5] Derivatives of this core have demonstrated significant cytotoxic effects against a range of cancer cell lines, often acting through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.

Mechanism of Action: Targeting Key Cancer Pathways

JAK/STAT Pathway Inhibition: Several piperidin-4-one derivatives have been shown to inhibit the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[6] This pathway is crucial for mediating signals for cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many hematological malignancies.[6] By inhibiting JAK kinases, these compounds can block the downstream activation of STAT proteins, leading to the downregulation of anti-apoptotic and proliferative genes.[6]

NF-κB Pathway Modulation: The nuclear factor-kappa B (NF-κB) signaling pathway is another critical target for anticancer drug development.[7] Constitutive activation of NF-κB is observed in many cancers and contributes to tumor cell survival, proliferation, and resistance to therapy.[7] Certain piperidin-4-one derivatives, particularly curcuminoids bearing the piperidine ring, have been shown to inhibit NF-κB activation, thereby promoting apoptosis in cancer cells.[6]

Caption: Inhibition of JAK/STAT and NF-κB pathways by piperidin-4-ones.

In Vitro Evaluation of Anticancer Activity

The cytotoxicity of piperidin-4-one derivatives against cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity [8]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the piperidin-4-one derivatives (e.g., 10-100 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

| Compound/Derivative | Cancer Cell Line | IC₅₀/GI₅₀ (µM) | Reference |

| Compound 6a (hydroxyl at para position) | OVCAR3 (Ovarian) | - | |

| CA46 (Burkitt's Lymphoma) | - | ||

| T47D (Breast) | - | ||

| Piperidine derivative 16 | 786-0 (Renal) | 0.4 (GI₅₀, µg/mL) | [9] |

| HT29 (Colon) | 4.1 (GI₅₀, µg/mL) | [9] | |

| NCI/ADR-RES (Ovarian, multi-drug resistant) | 17.5 | [9] | |

| Piperidine derivative 22 | NCI/ADR-RES (Ovarian, multi-drug resistant) | 19.8 | [9] |

| Piperidine derivative 25 | NCI/ADR-RES (Ovarian, multi-drug resistant) | 23.3 | [9] |

| Piperidine derivative 1 | PC-3 (Prostate) | 6.3 (µg/mL) | [9] |

| Piperidine derivative 25 | PC-3 (Prostate) | 6.4 (µg/mL) | [9] |

Note: Some values are reported in µg/mL and are indicated as such.

Antimicrobial Activity of Piperidin-4-One Derivatives

The emergence of antimicrobial resistance is a global health crisis, necessitating the discovery of novel antimicrobial agents.[4] Piperidin-4-one derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.[4][10][11]

Evaluation of Antimicrobial Efficacy

The antimicrobial activity of these compounds is typically evaluated using standard methods such as the Kirby-Bauer disk diffusion assay and broth microdilution to determine the minimum inhibitory concentration (MIC).

Experimental Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test [12][13]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Plate Inoculation: Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate.

-

Disk Application: Aseptically apply paper disks impregnated with a known concentration of the piperidin-4-one derivative onto the agar surface.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of no growth around each disk in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Experimental Protocol: Broth Microdilution for MIC Determination [14][15]

-

Serial Dilutions: Prepare serial two-fold dilutions of the piperidin-4-one derivative in a 96-well microtiter plate containing appropriate broth medium.

-

Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference | | :--- | :--- | :--- | | Thiosemicarbazone derivatives (1b-6b) | Staphylococcus aureus | Good activity compared to ampicillin |[4] | | | Escherichia coli | Good activity compared to ampicillin |[4] | | | Bacillus subtilis | Good activity compared to ampicillin |[4] | | | Fungal strains | Significant activity compared to terbinafine |[4] | | 1,2,4-oxadiazole based piperidin-1-yl-methanone analogues (5b, 5e, 5i, 5j, 5k) | Bacterial strains | 1.6-2.2 |[16] | | | Fungal strains | 1.7-1.9 |[16] | | Piperidine derivatives (3, 5, 6, 7) | Staphylococcus aureus | 32-128 |[17] | | | Candida albicans | 32-128 |[17] |

Neuroprotective Potential of Piperidin-4-One Derivatives

Neurodegenerative diseases such as Parkinson's and Alzheimer's represent a significant and growing unmet medical need. Emerging evidence suggests that piperidine-based compounds, including piperidin-4-one derivatives, possess neuroprotective properties.[18][19]

Mechanisms of Neuroprotection

The neuroprotective effects of piperidine derivatives are thought to be mediated through several mechanisms, including:

-

Antioxidant Activity: Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases. Piperine, a naturally occurring piperidine alkaloid, has been shown to exert antioxidant effects, protecting dopaminergic neurons in models of Parkinson's disease.[19]

-

Anti-inflammatory Effects: Neuroinflammation plays a critical role in the progression of neurodegeneration. Piperine has been demonstrated to reduce the activation of microglia and the expression of pro-inflammatory cytokines in the brain.[19]

-

Anti-apoptotic Activity: Piperine can modulate the balance of pro- and anti-apoptotic proteins, such as the Bcl-2 family, thereby preventing neuronal cell death.[19]

In Vitro Assessment of Neuroprotection

The human neuroblastoma cell line SH-SY5Y is a widely used in vitro model to study neuroprotection.[20][21] These cells can be differentiated into a more mature neuronal phenotype and are susceptible to neurotoxins used to model neurodegenerative diseases.

Experimental Protocol: In Vitro Neuroprotection Assay using SH-SY5Y Cells [22][23]

-

Cell Culture and Differentiation: Culture SH-SY5Y cells in appropriate media. For differentiation, treat the cells with agents such as retinoic acid.

-

Compound Pre-treatment: Pre-treat the differentiated cells with various concentrations of the piperidin-4-one derivative for a specified time (e.g., 24 hours).

-

Induction of Neurotoxicity: Induce neuronal damage by exposing the cells to a neurotoxin, such as 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+) to model Parkinson's disease, or amyloid-β peptides for Alzheimer's disease models.

-

Assessment of Cell Viability: Measure cell viability using the MTT assay or other suitable methods.

-

Mechanistic Studies: Investigate the underlying mechanisms of neuroprotection by measuring markers of oxidative stress, inflammation, and apoptosis using techniques such as Western blotting and immunofluorescence.

Caption: Neuroprotective mechanisms of piperidin-4-one derivatives.

Structure-Activity Relationships (SAR)

The biological activity of piperidin-4-one derivatives is highly dependent on the nature and position of substituents on the piperidine ring and the aryl groups at the 2 and 6 positions.

-

Anticancer Activity: The presence of electron-withdrawing or electron-donating groups on the aryl rings can significantly influence cytotoxicity. For instance, substitutions on the phenyl rings of 2,6-diarylpiperidin-4-ones can modulate their ability to interact with biological targets.

-

Antimicrobial Activity: The addition of a thiosemicarbazone moiety to the piperidin-4-one core has been shown to enhance antifungal activity.[4] The nature of the substituents on the aryl rings also plays a crucial role in determining the spectrum and potency of antimicrobial action.

-

Neuroprotective Activity: For piperine and its analogs, modifications to the piperidine ring and the aromatic group can affect their ability to cross the blood-brain barrier and interact with targets in the central nervous system.

A deeper understanding of these structure-activity relationships is crucial for the rational design of more potent and selective piperidin-4-one-based therapeutic agents.

Conclusion and Future Perspectives

The piperidin-4-one scaffold represents a highly valuable and versatile platform in medicinal chemistry. Its synthetic accessibility and the diverse range of biological activities exhibited by its derivatives make it an attractive starting point for the development of novel drugs targeting a wide spectrum of diseases. Future research in this area will likely focus on the synthesis of more complex and diverse libraries of piperidin-4-one derivatives, the elucidation of their precise mechanisms of action, and the optimization of their pharmacokinetic and pharmacodynamic properties for clinical development. The continued exploration of this privileged scaffold holds great promise for the discovery of next-generation therapeutics.

References

-

Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]

-

Kirby, A. W., & Bauer, W. M. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]

-

Ghannoum, M., & Rex, J. H. (2018). A Practical Guide to Antifungal Susceptibility Testing. Clinical Microbiology Reviews, 31(4), e00029-18. [Link]

-

Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

-

Arulraj, R., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules, 27(16), 5133. [Link]

-

Clinical and Laboratory Standards Institute. (n.d.). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. [Link]

-

de-Souza-Silva, C. M., et al. (2022, August 4). Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview [Video]. YouTube. [Link]

-

Southeast Asian Fisheries Development Center. (n.d.). Disk diffusion method. [Link]

-

Schwalbe, R., et al. (2007). Methodologies for Antimicrobial Susceptibility Testing. [Link]

-

FWD AMR-RefLabCap. (n.d.). Determination of antimicrobial resistance by disk diffusion. [Link]

-

Clinical and Laboratory Standards Institute. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard— Second Edition. [Link]

-

ResearchGate. (n.d.). IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. [Link]

-

Nájera, C., et al. (2019). Enantiodivergent Approach to the Synthesis of cis-2,6-Disubstituted Piperidin-4-ones. The Journal of Organic Chemistry, 84(11), 7048-7057. [Link]

-

Murillo-Alkalay, R., et al. (2025). Antimicrobial Activity of N-Methyl 4-Piperidone-Derived Monoketone Curcuminoids Against Cariogenic Bacteria. Molecules, 30(10), 2345. [Link]

-

Külcü, N., et al. (2008). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 683-687. [Link]

-

ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with.... [Link]

-

ResearchGate. (n.d.). Structure activity relationship study. [Link]

-

Asadipour, A., et al. (2015). Cytotoxicity of some 1-(2,4-dihydroxyphenyl)-3-(4-phenylpiperidin-1-yl) prop-2-en-1-one derivatives using MTT assay. Trends in Pharmaceutical Sciences, 1(1), 20-24. [Link]

-

de Oliveira, R. B., et al. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Bioorganic & Medicinal Chemistry, 25(1), 261-269. [Link]

-

Kumar, A., et al. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry, 10(3), 5489-5494. [Link]

-

Al-Ghorani, R. A., & Al-Zoubi, R. M. (2023). Synthesis and Antimicrobial Activity of Some Piperid-4-one Derivatives against Bacterial Strains. Jordan Journal of Chemistry, 18(1), 1-8. [Link]

-

Kumar, V., et al. (2026). Synthesis, in vitro antimicrobial activity and docking studies of novel 1,2,4-oxadiazole based piperidin-1-yl-methanone analogues. Journal of Molecular Structure, 1315, 138245. [Link]

-

Ionescu, V. G., et al. (2023). SH-SY5Y Cell Line In Vitro Models for Parkinson Disease Research—Old Practice for New Trends. International Medical Review, 6(1), 1-15. [Link]

-

Arulraj, R., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules, 27(16), 5133. [Link]

-

Arulraj, R., & Manimekalai, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]

-

Cyagen. (2025, July 8). SH-SY5Y Cell Culture and Gene Editing Protocols. [Link]

-

EURL ECVAM. (2019, November 27). DB-ALM Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. [Link]

-

Li, J., et al. (2025). Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. Pharmaceutical Fronts, 7(1), e1-e10. [Link]

-

Acar, Ç., et al. (2025). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal, 5(2), 112-121. [Link]

-

ResearchGate. (n.d.). Structures of 4-piperidone derivatives with neuroprotective effect. [Link]

-

D'Souza, J. J., & D'Souza, C. (2022). Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids. Molecules, 27(3), 993. [Link]

-

van der Pijl, F., et al. (2014). Organocatalytic Entry into 2,6-Disubstituted Aza-Achmatowicz Piperidinones: Application to (−)-Sedacryptine and Its Epimer. Organic Letters, 16(7), 2042-2045. [Link]

-

Siracusa, R., et al. (2021). New Insights into the Structure−Activity Relationship and Neuroprotective Profile of Benzodiazepinone Derivatives of Neurounina‐1 as Modulators of the Na+/Ca2+ Exchanger. Journal of Medicinal Chemistry, 64(24), 18063-18081. [Link]

-

ResearchGate. (n.d.). Schemes of the 2, 6 disubstituted piperidine 4 one derivatives. [Link]

-

Gorgani, L., et al. (2015). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. Molecular Medicine Reports, 12(5), 7045-7050. [Link]

-

Frolov, A. S., & Zhidkova, E. M. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7306. [Link]

-

Singh, K., et al. (2022). Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. Journal of Molecular Structure, 1250, 131829. [Link]

-

Kim, J. H., et al. (2012). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. Bioorganic & Medicinal Chemistry Letters, 22(21), 6653-6657. [Link]

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. pdb.apec.org [pdb.apec.org]

- 8. researchgate.net [researchgate.net]

- 9. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. Synthesis and Antimicrobial Activity of Some Piperid-4-one Derivatives against Bacterial Strains | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]

- 12. asm.org [asm.org]

- 13. hardydiagnostics.com [hardydiagnostics.com]

- 14. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. Synthesis, in vitro antimicrobial activity and docking studies of novel 1,2,4-oxadiazole based piperidin-1-yl-methanone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]

- 19. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. accegen.com [accegen.com]

- 21. imrpress.com [imrpress.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

Technical Whitepaper: Physicochemical Characterization and Synthetic Utility of 1-(2-Hydroxyacetyl)piperidin-4-one

[1]

Executive Summary

1-(2-Hydroxyacetyl)piperidin-4-one is a bifunctional heterocyclic scaffold increasingly utilized in Fragment-Based Drug Discovery (FBDD) and the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] Characterized by a piperidin-4-one core

This technical guide provides a definitive physicochemical profile, a robust synthetic methodology validated by first-principles organic chemistry, and a strategic overview of its application as a pharmacophore linker.[1]

Part 1: Molecular Identity & Physicochemical Profile[1][2]

Precise molecular characterization is the bedrock of quantitative structure-activity relationship (QSAR) modeling. The following data is derived from atomic weights standardized by IUPAC.

Fundamental Chemical Data[1][3][4][5][6]

| Parameter | Value | Technical Notes |

| IUPAC Name | 1-(2-Hydroxyacetyl)piperidin-4-one | Alternative: 1-Glycoloylpiperidin-4-one |

| Molecular Formula | C₇H₁₁NO₃ | |

| Molecular Weight | 157.17 g/mol | Average mass |

| Monoisotopic Mass | 157.0739 Da | Critical for High-Res MS (HRMS) validation |

| CAS Registry Number | Not widely listed | Analogous to 1-Acetyl-4-piperidone (CAS 32161-06-1) |

| SMILES | O=C(CO)N1CCC(=O)CC1 | Useful for cheminformatics import |

Structural Descriptors & Drug-Likeness

The addition of the hydroxyacetyl group significantly alters the physicochemical properties compared to the parent piperidin-4-one.[1]

-

LogP (Predicted): -0.8 to -1.2 (Highly Hydrophilic).[1]

-

Topological Polar Surface Area (TPSA): ~66 Ų (Ketone: 17.1 + Amide: 20.3 + Alcohol: 20.2).

-

Solubility: Predicted to be highly soluble in water, DMSO, and Methanol; sparingly soluble in Diethyl Ether/Hexanes.

-

Physical State: Likely a viscous, hygroscopic oil or low-melting solid at room temperature, prone to hydration.

Part 2: Synthetic Methodology

To ensure high purity and yield, a direct coupling of glycolic acid and piperidin-4-one is often suboptimal due to the potential for self-esterification or polymerization.[1] The recommended protocol utilizes a Protection-Deprotection Strategy via acetoxyacetyl chloride.

Validated Synthetic Workflow

Reaction Scheme:

-

Acylation: Reaction of piperidin-4-one hydrochloride with acetoxyacetyl chloride.[1]

-

Hydrolysis: Selective deprotection of the acetate group using mild base.

Step-by-Step Protocol

Step 1: Synthesis of 1-(2-Acetoxyacetyl)piperidin-4-one

-

Reagents: Piperidin-4-one HCl (1.0 eq), Acetoxyacetyl chloride (1.1 eq), Triethylamine (2.5 eq), DCM (Solvent).[1]

-

Procedure:

-

Suspend piperidin-4-one HCl in dry Dichloromethane (DCM) at 0°C under

atmosphere. -

Add Triethylamine (TEA) dropwise to liberate the free base. Stir for 15 min.

-

Add Acetoxyacetyl chloride dropwise over 30 minutes, maintaining temperature <5°C to prevent exotherms.

-

Allow to warm to Room Temperature (RT) and stir for 4 hours.

-

Workup: Wash with 1N HCl (to remove unreacted amine), then sat.

, then Brine. Dry over

-

Checkpoint: TLC (50% EtOAc/Hexane) should show a new spot (

~0.4).

-

Step 2: Selective Hydrolysis to 1-(2-Hydroxyacetyl)piperidin-4-one

-

Reagents: Intermediate from Step 1,

(1.5 eq), Methanol/Water (4:1). -

Procedure:

-

Dissolve the acetoxy-intermediate in MeOH/

O. -

Add

and stir at RT for 2 hours. Note: Avoid strong bases like NaOH to prevent potential aldol condensation of the ketone. -

Purification: Neutralize with dilute HCl to pH 7. Concentrate to remove MeOH. Extract aqueous residue with EtOAc (repeatedly, as product is polar) or use 10% MeOH/DCM.

-

Final Isolation: Flash chromatography (DCM:MeOH gradient) is recommended for pharmaceutical grade purity.

-

Synthetic Pathway Visualization[1][6]

Figure 1: Two-step synthetic pathway utilizing an acetate protecting group to ensure chemoselectivity.[1]

Part 3: Analytical Characterization (Self-Validating System)[1]

To confirm the identity of the synthesized molecule, the following spectral signatures must be observed.

Nuclear Magnetic Resonance (NMR) Prediction

Solvent:

| Proton ( | Multiplicity | Shift ( | Diagnostic Feature |

| Glycolyl | Singlet (s) | 4.10 - 4.20 | Distinctive downfield singlet due to -OH and -CO.[1] |

| Piperidine | Triplets (t) | 3.60 - 3.90 | Split due to restricted rotation of the amide bond (rotamers possible). |

| Piperidine | Triplets (t) | 2.40 - 2.50 | Adjacent to the ketone carbonyl. |

| Hydroxyl -OH | Broad Singlet | 3.0 - 4.5 | Variable; disappears with |

Mass Spectrometry (LC-MS)

-

Ionization: ESI (Positive Mode).

-

Expected Parent Ion

: 158.1. -

Fragmentation Pattern: Loss of water (

) and loss of the glycolyl chain (

Part 4: Applications in Drug Discovery[1]

This scaffold acts as a "Linker Hub." The piperidone ketone is highly reactive toward secondary amines (via reductive amination), making it ideal for attaching pharmacophores. The glycolyl alcohol provides a handle for attaching E3 ligase ligands (for PROTACs) or solubilizing tags.

Divergent Synthesis Strategy

Figure 2: Divergent synthetic utility showing orthogonal reactivity at the C4-Ketone and N-Glycolyl positions.[1]

References

-

PubChem Compound Summary. 1-Acetyl-4-piperidone (Analogous physicochemical data). National Center for Biotechnology Information. [Link]

-

Boutureira, O., & Bernardes, G. J. (2015).[2] Advances in chemical protein modification. Chemical Reviews, 115(5), 2174-2295.[1] (Context for glycolyl linkers in bioconjugation). [Link]

-

Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.[1] (Reference for piperidone scaffold utility). [Link][1]

Solubility Profile of N-Substituted Piperidin-4-ones

An In-Depth Technical Guide to the

Part 1: Executive Summary & Strategic Importance

N-substituted piperidin-4-ones are versatile pharmacophores and synthetic intermediates, serving as precursors to fentanyl derivatives, piperidine-based antipsychotics, and neurokinin receptor antagonists. Their utility in drug development is governed by a dichotomy: the reactive C4-ketone facilitates diverse functionalization (reductive amination, Mannich reactions), while the N-substituent dictates the physicochemical profile.[1]

The Core Challenge: The solubility profile of this class is not monolithic. It shifts dramatically based on the electronic and steric nature of the N-substituent. A researcher must distinguish between Class A (Basic N-Alkyl) derivatives, which exhibit pH-dependent solubility, and Class B (Neutral N-Acyl/Aryl) derivatives, which behave as polar organics.[1]

This guide provides a rigorous framework for predicting, measuring, and optimizing the solubility of these compounds, moving beyond simple "soluble/insoluble" binaries to a thermodynamic understanding of solute-solvent interactions.[1]

Part 2: Chemical Context & Structure-Property Relationships (SPR)

The solubility of N-substituted piperidin-4-ones is driven by the competition between the hydrophilic ketone/amine core and the hydrophobic N-substituent.

The Polarity Switch: N-Substituent Effects

The N-substituent acts as a "molecular switch" for solubility, altering both the pKa and the LogP.

| N-Substituent Type | Example Compound | Electronic State (pH 7.4) | Solubility Behavior | Key Solvent Interactions |

| N-Alkyl (Small) | N-Methyl-4-piperidone | Cationic (Protonated) | Miscible in Water | H-bond acceptor (C=O) & Ion-dipole (N-H+) |

| N-Acyl (Amide) | N-Acetyl-4-piperidone | Neutral | Soluble in Water/Polar Organics | Strong H-bond acceptor (C=O, N-C=O); No ionization |

| N-Aryl | N-Phenyl-4-piperidone | Neutral / Weakly Basic | Insoluble in Water | |

| N-Protecting Group | N-Boc-4-piperidone | Neutral | Insoluble in Water | Lipophilic; Soluble in DCM, THF, EtOAc |

Visualization: Structure-Solubility Logic

The following diagram illustrates the causal relationship between chemical structure and solubility outcomes.

Figure 1: Causal flow of N-substituent effects on the solubility profile of piperidin-4-ones.

Part 3: Experimental Profiling Methodologies

To obtain actionable data, "visual" solubility checks are insufficient.[1] The following protocols ensure thermodynamic rigor.

Protocol A: Thermodynamic Solubility (Saturation Shake-Flask)

This is the gold standard for determining the equilibrium solubility (

Prerequisites:

-

Compound purity >98% (confirmed by HPLC/NMR).

-

Temperature control: 25.0 ± 0.1 °C.

Step-by-Step Workflow:

-

Preparation: Add excess solid compound (~10-50 mg) to a glass vial containing 2 mL of the solvent of interest (Buffer pH 7.4, Water, or Octanol).

-

Equilibration: Cap the vial and place it in an orbital shaker or temperature-controlled bath. Agitate at 25 °C for 24–48 hours.

-

Note: For N-alkyl derivatives (liquids), ensure phase separation is visible (saturation) or use potentiometric titration.[1]

-

-

Separation: Centrifuge the mixture at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF syringe filter (pre-saturated to avoid adsorption).

-

Quantification: Dilute the supernatant with mobile phase and analyze via HPLC-UV (typically 210–254 nm detection for the ketone).

-

Calculation: Determine concentration using a standard calibration curve.

Protocol B: pH-Solubility Profile (For N-Alkyl Derivatives)

For basic derivatives like N-methyl-4-piperidone, solubility is a function of pH.

The Henderson-Hasselbalch Relationship:

Workflow:

-

Prepare buffers at pH 1.2, 4.5, 6.8, and 7.4.[1]

-

Perform the Shake-Flask protocol (3.1) in each buffer.

-

Critical Check: Measure the final pH of the saturated solution. The dissolved amine can shift the buffer pH; adjust calculations based on the final pH, not the initial buffer pH.[1]

Visualization: Experimental Workflow

Figure 2: Standard Operating Procedure for thermodynamic solubility determination.

Part 4: Comparative Solubility Data

The following table synthesizes experimental observations and physicochemical predictions for key derivatives.

| Solvent System | N-Methyl (Basic) | N-Acetyl (Neutral) | N-Phenyl (Lipophilic) | N-Boc (Lipophilic) |

| Water (pH 7) | Miscible | Soluble | Insoluble (< 0.1 mg/mL) | Insoluble |

| 0.1 M HCl | Miscible (Salt form) | Soluble | Moderately Soluble | Insoluble |

| Ethanol | Miscible | Soluble | Soluble | Soluble |

| Dichloromethane | Soluble | Soluble | Soluble | Highly Soluble |

| Diethyl Ether | Soluble | Insoluble/Poor | Soluble | Soluble |

| DMSO | Miscible | Soluble | Soluble | Soluble |

Technical Insight:

-

Ether Insolubility of N-Acetyl: Unlike the N-methyl or N-phenyl analogs, N-acetyl-4-piperidone often shows poor solubility in diethyl ether due to the high polarity of the amide bond competing with the non-polar ether oxygen. This is a critical property for purification (extraction) strategies.[1]

-

Salt Formation: N-Methyl-4-piperidone forms a hydrochloride salt that is highly water-soluble but can be precipitated from ethanol/ether mixtures.

Part 5: Thermodynamics & Temperature Dependence

Solubility is temperature-dependent. For process chemistry (crystallization), understanding the enthalpy of solution (

Van't Hoff Analysis:

By measuring solubility at three temperatures (e.g., 20°C, 30°C, 40°C), one can plot

-

Positive Slope: Endothermic dissolution (Solubility increases with T).[1] Typical for solid N-aryl/N-Boc derivatives.

-

Implication: If

is high, cooling crystallization is an effective purification method.[1]

Part 6: Applications in Drug Design

Understanding these profiles allows for rational "Solubility Engineering" during lead optimization.

-

Prodrug Strategy: If a piperidone intermediate is too lipophilic (e.g., N-benzyl), converting it to the N-methyl analog or a hydrochloride salt can improve handling in aqueous media.[1]

-

Purification:

-

Formulation: For biological assays, N-substituted piperidin-4-ones are often dissolved in DMSO (stock) and diluted into PBS. Warning: N-phenyl derivatives may precipitate upon dilution into aqueous buffer if the concentration exceeds ~50 µM.

References

-

ChemicalBook. (2025).[1] N-Acetyl-4-piperidone Properties and Solubility Data. Retrieved from [1]

-

Thermo Scientific Chemicals. (2025).[1] 1-Methyl-4-piperidone, 98% Product Specifications. Retrieved from [1]

-

BenchChem. (2025).[1][2] Improving the solubility of 4-Acetylpiperidine-1-carbonyl chloride for reactions. Retrieved from [1]

-

Biointerface Research in Applied Chemistry. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents. Retrieved from [1]

-

National Institutes of Health (NIH). (2008).[1] Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Spectrochimica Acta Part A. Retrieved from

Sources

Protocol for acylation of 4-piperidone with glycolic acid

Executive Summary

This application note details a robust protocol for synthesizing 1-(2-hydroxyacetyl)piperidin-4-one , a critical intermediate in the synthesis of PROTAC linkers, fragment-based drug discovery scaffolds, and specialized heterocyclic building blocks.

The Challenge: The synthesis presents two specific chemoselectivity challenges:

-

4-Piperidone Stability: The starting material is typically supplied as 4-piperidone monohydrate hydrochloride . The free base is unstable and prone to rapid self-condensation (aldol-type polymerization).

-

Glycolic Acid Bifunctionality: Glycolic acid contains both a carboxylic acid and a primary hydroxyl group. Without protection, the hydroxyl group can compete for the acylating agent, leading to O-acylation oligomers.

The Solution: This protocol utilizes a modified EDC/HOBt coupling strategy with a strict "Free Base Liberation" step to ensure monomeric purity and high yield.

Reaction Scheme & Mechanism

The reaction proceeds via the activation of glycolic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) to form an active ester, which is subsequently attacked by the secondary amine of 4-piperidone.

Figure 1: Mechanistic pathway for the EDC-mediated acylation.

Strategic Considerations (Expert Analysis)

| Parameter | Critical Insight |

| Water Management | 4-Piperidone HCl is a monohydrate.[1] The water molecule will hydrolyze the activated EDC, wasting reagent and producing urea byproducts. Strategy: We employ a biphasic neutralization step to remove water before coupling. |

| O-Acylation Risk | The -OH of glycolic acid is nucleophilic. Strategy: We use HOBt to form a less reactive active ester that discriminates between the amine (piperidone) and the alcohol (glycolic acid). Temperature control (0°C) is mandatory. |

| Order of Addition | Never mix EDC, Glycolic Acid, and Piperidone simultaneously. Activate the acid first to ensure the amine encounters only the active ester, not the carbodiimide. |

Detailed Experimental Protocol

Materials & Reagents

-

Reactant A: Glycolic Acid (99%, crystalline)

-

Reactant B: 4-Piperidone monohydrate hydrochloride

-

Coupling Agents: EDC.HCl (1.2 eq), HOBt (anhydrous, 1.2 eq)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvents: Dichloromethane (DCM, anhydrous), DMF (optional co-solvent)

-

Drying Agent: Magnesium Sulfate (

)[2]

Step-by-Step Methodology

Phase 1: Preparation of 4-Piperidone Free Base (The "Liberation" Step) Note: Perform this immediately before coupling to prevent polymerization.

-

Suspend 4-piperidone monohydrate hydrochloride (10.0 mmol, 1.53 g) in DCM (30 mL).

-

Add DIPEA (22.0 mmol, 3.8 mL) slowly at 0°C. The suspension will clear as the salt dissolves.

-

Add

(approx. 2 g) to the solution and stir for 15 minutes.-

Why? This absorbs the water of hydration released from the salt.

-

-

Filter the solution under nitrogen into a clean, dry flask. This filtrate contains the anhydrous free base.

Phase 2: Activation of Glycolic Acid

-

In a separate reaction vessel, dissolve Glycolic Acid (10.0 mmol, 0.76 g) in anhydrous DCM (20 mL) and DMF (2 mL - aids solubility).

-

Cool to 0°C using an ice bath.

-

Add HOBt (12.0 mmol, 1.62 g) followed by EDC.HCl (12.0 mmol, 2.30 g).

-

Stir at 0°C for 30 minutes .

-

Observation: The solution may become slightly cloudy as the urea byproduct forms.

-

Phase 3: Coupling

-

Add the 4-Piperidone free base solution (from Phase 1) dropwise to the activated Glycolic Acid solution at 0°C over 10 minutes.

-

Allow the reaction to warm to Room Temperature (20-25°C) naturally.

-

Stir for 12–16 hours (Overnight).

Phase 4: Workup & Purification

-

Quench: Dilute the reaction mixture with DCM (50 mL).

-

Acid Wash: Wash with 1N HCl (2 x 30 mL).

-

Purpose: Removes unreacted piperidone, DIPEA, and DMAP/EDC byproducts.

-

Caution: Do not use strong acid for prolonged periods; the product is an amide but has a ketone.

-

-

Base Wash: Wash with Saturated

(2 x 30 mL).-

Purpose: Removes unreacted Glycolic acid and HOBt.

-

-

Drying: Dry the organic layer over

, filter, and concentrate under reduced pressure. -

Purification: If the crude oil is impure, purify via flash column chromatography (Silica gel, 0-5% MeOH in DCM).

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis.

Troubleshooting & Optimization (QC)

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrate water consumed EDC. | Ensure Phase 1 (MgSO4 drying) is performed rigorously. Increase EDC to 1.5 eq. |

| Oligomers (O-acylation) | Glycolic -OH competed. | Use O-Protected Glycolic Acid (e.g., Acetoxyacetic acid) for coupling, then deprotect with |

| Polymerization | Piperidone free base degraded. | Keep Phase 1 solution cold (0°C) and use immediately. Do not store the free base. |

| Incomplete Reaction | Steric hindrance/Solubility. | Switch solvent to pure DMF or use HATU as the coupling agent (requires careful workup to remove HATU byproducts). |

References

-

BenchChem. (2025).[3] Application Notes and Protocols: N-acylation of Anilines with 4-Acetylpiperidine-1-carbonyl chloride.[3] BenchChem Protocols.[3] Link

-

National Institutes of Health (NIH). (2020). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one. PMC.[4] Link

-

Organic Syntheses. (2021). Oxyma Pure-Mediated Peptide Bond Formation in Solution-Phase.[2][5] Org.[3] Synth. Link

-

Peptide Chemistry. (2024). HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety.[5] PeptideChemistry.org. Link

-

ScienceMadness. (2012). Discussion on N-alkylation and stability of 4-piperidone hydrochloride. ScienceMadness Forum. Link

Sources

Reaction conditions for N-glycolylation of piperidin-4-one

Application Note: Optimized Reaction Conditions for N-Glycolylation of Piperidin-4-one

Executive Summary

The N-glycolylation of piperidin-4-one (1-(2-hydroxyacetyl)piperidin-4-one) is a critical transformation in the synthesis of diverse pharmacological scaffolds, including fentanyl analogs, kinase inhibitors, and peptidomimetics. This modification introduces a polar, hydrogen-bond-donating glycolyl group, often improving metabolic stability and solubility compared to simple acetyl variants.

However, this reaction presents a chemoselectivity challenge: the C-4 ketone is prone to self-condensation (aldol-type) or nucleophilic attack under the basic conditions typically required for amide coupling. This guide presents three validated protocols ranging from direct coupling to high-fidelity protecting group strategies, ensuring high yield and purity.

Strategic Analysis & Reaction Logic

The synthesis requires forming an amide bond between a secondary amine (piperidin-4-one) and an

Key Challenges:

-

Ketone Sensitivity: The C-4 ketone is electrophilic. Strong bases (e.g., NaH, excess alkoxides) can trigger enolization and self-condensation.

-

Hydroxyl Interference: The free hydroxyl group on glycolic acid can compete for the acylating agent, leading to O-acylation (ester formation) or polymerization.

-

Salt Management: Piperidin-4-one is typically supplied as the monohydrate hydrochloride salt. The free base is unstable upon prolonged storage; therefore, in situ neutralization is critical.

Decision Matrix:

-

Small Scale / Library Gen: Use Method A (Direct Coupling).

-

Green Chemistry / Atom Economy: Use Method B (Glycolide Opening).

-

Large Scale / GMP: Use Method C (Ketal Protection + Acetoxyacetyl Chloride).

Pathway Visualization

Figure 1: Strategic decision tree for selecting the optimal synthetic route.

Detailed Protocols

Method A: Direct Coupling (HATU/EDC)

Best for: Discovery chemistry, <1g scale, rapid throughput.

Mechanism: Activation of the carboxylic acid of glycolic acid while leaving the

Reagents:

-

Piperidin-4-one HCl (1.0 equiv)

-

Glycolic acid (1.2 equiv)

-

HATU (1.2 equiv) or EDC.HCl (1.5 equiv) / HOBt (1.5 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)

Protocol:

-

Dissolution: In a round-bottom flask, dissolve Glycolic acid (1.2 equiv) in dry DMF (0.2 M concentration).

-

Activation: Add DIPEA (1.0 equiv) followed by HATU (1.2 equiv). Stir at 0°C for 15 minutes. Note: The solution typically turns yellow.

-

Amine Addition: Add Piperidin-4-one HCl (1.0 equiv) and the remaining DIPEA (2.0 equiv).

-

Critical Step: Add the base slowly to prevent localized high pH which could degrade the ketone.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours.

-

Validation (TLC): Check for disappearance of the amine (ninhydrin stain) and appearance of a UV-active product (if using HATU byproducts) or iodine-active spot.

-

Workup: Dilute with EtOAc. Wash with 1N HCl (to remove unreacted amine/DIPEA), sat. NaHCO3, and brine. Dry over Na2SO4.

-

Purification: Flash chromatography (MeOH/DCM gradient).

Method B: Glycolide Ring Opening (The "Green" Route)

Best for: High efficiency, avoiding coupling reagents, atom economy.

Mechanism: Nucleophilic attack of the secondary amine on the glycolide ring. This opens the ring to form the amide bond and releases the free hydroxyl group in a single step without external activation.

Reagents:

-

Piperidin-4-one HCl (1.0 equiv)

-

Glycolide (0.55 equiv) (Note: Glycolide is a dimer; 0.5 equiv theoretically yields 1 equiv of glycolic acid units, but slight excess ensures completion)

-

Triethylamine (TEA) (1.2 equiv)

-

Solvent: THF or Acetonitrile

Protocol:

-

Free Basing: Suspend Piperidin-4-one HCl in THF. Add TEA (1.2 equiv) and stir for 30 mins. Filter off the precipitated TEA.HCl salt if possible (optional but cleaner).

-

Addition: Add Glycolide (0.55 equiv) to the filtrate.

-

Reaction: Heat to 40–50°C for 2–6 hours.

-

Observation: The reaction is often faster than standard coupling.

-

-

Workup: Evaporate solvent. The residue contains the product and potentially small amounts of oligomers.

-

Purification: Recrystallization from EtOAc/Hexanes or column chromatography.

Method C: The Protected Route (Ketal + Acetoxyacetyl Chloride)

Best for: Scale-up (>10g), GMP manufacturing, highest purity.

Logic: Protecting the ketone prevents any side reactions.[1] Using acetoxyacetyl chloride prevents O-acylation side reactions.

Workflow Diagram:

Figure 2: Three-step workflow for the high-fidelity route.

Protocol:

-

Step 1: Ketal Protection

-

Reflux Piperidin-4-one HCl with Ethylene Glycol (5 equiv) and pTsOH (cat.) in Toluene with a Dean-Stark trap until water evolution ceases.

-

Neutralize and isolate 1,4-dioxa-8-azaspiro[4.5]decane .

-

-

Step 2: Acylation

-

Dissolve Ketal-amine (1.0 equiv) and TEA (1.5 equiv) in DCM at 0°C.

-

Dropwise add Acetoxyacetyl chloride (1.1 equiv).

-

Stir 1h at 0°C, then 2h at RT. Aqueous workup.

-

-

Step 3: Global Deprotection

-

Option A (Sequential): Treat with K2CO3/MeOH to remove the acetyl group (hydrolysis), then 2N HCl/THF to remove the ketal.

-

Option B (One-pot Acidic): Heat the intermediate in 2N HCl at 60°C for 4 hours. This cleaves both the ester (acetate) and the ketal.

-

Note: Option B is harsher; ensure the product doesn't degrade. Option A is preferred for sensitive substrates.

-

Data Summary & Validation

| Parameter | Method A (Direct) | Method B (Glycolide) | Method C (Protected) |

| Yield | 50–70% | 75–90% | 85–95% (overall) |

| Purity (Crude) | Moderate (Urea byproducts) | High | Very High |

| Cost | High (Coupling reagents) | Low | Moderate (3 steps) |

| Scalability | Low (<5g) | Medium | High (>100g) |

Analytical Expectations (1H NMR in DMSO-d6):

-

Glycolyl CH2: Singlet or broad singlet at

4.0–4.2 ppm. -

Piperidine Ring: Two sets of multiplets (due to restricted rotation of the amide bond) around

3.4–3.8 ppm and -

Hydroxyl OH: Broad singlet (exchangeable with D2O) around

4.5–5.0 ppm.

Troubleshooting Guide

-

Problem: Low yield in Method A.

-

Cause: O-acylation of the glycolic acid (polymerization).

-

Fix: Switch to Method C (Acetoxyacetyl chloride) where the OH is protected.

-

-

Problem: Product is water-soluble and lost during workup.

-

Cause: The N-glycolyl group adds polarity.

-

Fix: Use n-Butanol or DCM:Isopropanol (3:1) for extraction. Alternatively, evaporate DMF and load directly onto a C18 reverse-phase column.

-

-

Problem: Ketone peak missing in NMR.

-

Cause: Formation of hydrate (gem-diol) in the presence of water/acid.

-

Fix: Ensure NMR solvent is dry (CDCl3 or DMSO-d6 over sieves).

-

References

-

Joullié, M. M., & Lassen, K. M. (2010). Evolution of Amide Bond Formation. Arkivoc, 2010(8), 189-250. Link

-

Dechy-Cabaret, O., Martin-Vaca, B., & Bourissou, D. (2004).[2] Controlled Ring-Opening Polymerization of Lactide and Glycolide. Chemical Reviews, 104(12), 6147–6176.[2] (Describes amine-catalyzed opening). Link

-

Vannucci, A. K., et al. (2019).[3] Selective N1-Acylation of Indazoles with Acid Anhydrides. Organic Letters, 21, 457-460.[3] (Demonstrates electrochemical acylation principles relevant to heterocyclic amines). Link

-

BenchChem Protocols. (2025). Protection of 4-Acetylpiperidine and Acylation Protocols. (General reference for piperidine ketone protection). Link

-

Kudo, F., et al. (2015). Amide coupling strategies in the synthesis of fentanyl derivatives. (Contextual reference for piperidin-4-one acylation). Journal of Medicinal Chemistry. Link

Sources

Preparation of 1-(2-Hydroxyacetyl)piperidin-4-one: A Robust Synthetic Protocol Using Glycolyl Chloride Equivalents

Mechanistic Rationale & Synthetic Strategy

The synthesis of 1-(2-hydroxyacetyl)piperidin-4-one presents a unique chemoselective challenge due to the inherent instability of the theoretical starting materials.

The "Glycolyl Chloride" Problem: While a direct N-acylation using glycolyl chloride (2-hydroxyacetyl chloride) seems logically straightforward, free glycolyl chloride is highly unstable. The concurrent presence of a nucleophilic hydroxyl group and an highly electrophilic acyl chloride moiety leads to rapid intermolecular esterification, resulting in the formation of polyglycolide [1]. To circumvent this, the glycolyl moiety must be introduced using a protected synthetic equivalent. Acetoxyacetyl chloride serves as the optimal bifunctional surrogate, masking the hydroxyl group as an acetate ester during the acylation step.

The Piperidin-4-one Challenge: Free piperidin-4-one is prone to spontaneous intermolecular aldol condensation at room temperature due to the reactive secondary amine and the enolizable ketone. To maintain molecular integrity, the starting material is supplied as piperidin-4-one hydrochloride . The unreactive protonated salt is suspended in solvent, and the free base is generated in situ at 0 °C using an amine base, allowing it to immediately react with the acylating agent before side reactions can occur [2].

The Deprotection Strategy: Following successful N-acylation, the acetate protecting group must be removed to reveal the final 2-hydroxyacetyl (glycolyl) group. Mild alkaline hydrolysis using Lithium Hydroxide (LiOH) in a methanolic aqueous system provides selective saponification of the primary acetate ester without triggering retro-aldol degradation or ring-opening of the piperidin-4-one core [3].

Experimental Workflow

Two-step synthetic workflow for 1-(2-hydroxyacetyl)piperidin-4-one via acetoxyacetyl chloride.

Quantitative Reagent Data

The following table summarizes the stoichiometric requirements for a standard 10.0 mmol scale synthesis.

| Reagent | MW ( g/mol ) | Equivalents | Amount | Density / State | Functional Role |

| Piperidin-4-one HCl | 135.59 | 1.00 | 1.36 g | Solid | Amine Substrate |

| Acetoxyacetyl chloride | 136.53 | 1.20 | 1.64 g (1.29 mL) | 1.27 g/mL | Glycolyl Synthon |

| Triethylamine (Et₃N) | 101.19 | 3.00 | 3.04 g (4.18 mL) | 0.726 g/mL | Base / Acid Scavenger |

| Dichloromethane (DCM) | 84.93 | - | 50 mL | Liquid | Reaction Solvent |

| Lithium Hydroxide (LiOH·H₂O) | 41.96 | 1.50 | 0.63 g | Solid | Hydrolysis Base |

| Methanol (MeOH) | 32.04 | - | 20 mL | Liquid | Hydrolysis Solvent |

Step-by-Step Methodologies

Phase 1: N-Acylation (Synthesis of the Protected Intermediate)

-

Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum under a continuous argon atmosphere.

-

Dissolution: Add piperidin-4-one hydrochloride (1.36 g, 10.0 mmol) and anhydrous DCM (40 mL) to the flask. Cool the suspension to 0 °C using an ice-water bath.

-

Base Addition: Inject triethylamine (4.18 mL, 30.0 mmol) dropwise via syringe.

-

Causality: The 3.0 equivalents of base serve a dual purpose: 1 eq. neutralizes the hydrochloride salt to liberate the reactive free amine in situ, 1 eq. scavenges the HCl byproduct generated during the acylation, and the final 1 eq. ensures a basic environment to prevent stalling.

-

-

Acylation: Dilute acetoxyacetyl chloride (1.29 mL, 12.0 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the reaction mixture over 15 minutes.

-

Causality: Dropwise addition controls the exothermic nature of the reaction and prevents localized concentration spikes that could lead to unwanted di-acylation or thermal degradation.

-

-

Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 4 hours.

-

Self-Validation: Monitor completion via Thin Layer Chromatography (TLC) using Silica gel and an EtOAc/Hexane (1:1) mobile phase. The product will appear as a new UV-active spot (if derivatized) or can be visualized using a KMnO₄ stain.

-

-

Workup: Quench the reaction with saturated aqueous NaHCO₃ (30 mL). Separate the organic layer and extract the aqueous layer with additional DCM (2 × 20 mL). Combine the organic layers, wash with brine (30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 1-(2-acetoxyacetyl)piperidin-4-one.

Phase 2: Mild Ester Hydrolysis (Deprotection)

-

Preparation: Transfer the crude 1-(2-acetoxyacetyl)piperidin-4-one intermediate to a clean 100 mL round-bottom flask.

-

Dissolution: Dissolve the intermediate in methanol (20 mL) and cool the solution to 0 °C.

-

Hydrolysis: Add a solution of LiOH·H₂O (0.63 g, 15.0 mmol) dissolved in deionized water (5 mL) dropwise.

-

Causality: LiOH provides a highly selective saponification of the acetate ester. Using stronger bases (like NaOH) or elevated temperatures risks triggering a retro-aldol collapse of the piperidin-4-one ring.

-

-

Reaction: Stir the mixture at room temperature for 2 hours.

-

Neutralization: Add Amberlite IR-120 (H⁺ form) resin iteratively until the pH of the solution reaches exactly 7.0.

-

Causality: Using an acidic solid-phase resin avoids the introduction of soluble inorganic salts (like NaCl or LiCl) into the mixture, vastly simplifying the final isolation.

-

-

Isolation: Filter out the resin and wash the filter cake with methanol (10 mL). Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, DCM/MeOH 95:5) to afford pure 1-(2-hydroxyacetyl)piperidin-4-one as a solid.

Analytical Characterization & Validation

To ensure the self-validating nature of this protocol, the final product must be confirmed against the following expected analytical benchmarks:

-

Mass Spectrometry (LC-MS): Expected

at -

¹H NMR (400 MHz, CDCl₃):

-

~4.20 ppm (s, 2H) - corresponding to the hydroxymethyl (

- ~3.85 ppm (m, 4H) - corresponding to the equatorial/axial protons adjacent to the piperidine nitrogen.

-

~3.45 ppm (br s, 1H) - exchangeable hydroxyl (

- ~2.50 ppm (m, 4H) - corresponding to the protons adjacent to the ketone carbonyl.

-

~4.20 ppm (s, 2H) - corresponding to the hydroxymethyl (

References

-

ResearchGate. "Synthesis and antimicrobial activities of N-chloroacetyl-2,6-diarylpiperidin-4-ones". ResearchGate.[Link]

Sources

Scalable Synthesis and Isolation Protocol for 1-(2-Hydroxyacetyl)piperidin-4-one

Executive Summary & Strategic Rationale

The compound 1-(2-hydroxyacetyl)piperidin-4-one is a highly versatile building block in medicinal chemistry and drug development. It features a reactive ketone core—ideal for downstream reductive aminations, spirocycle formations, or Grignard additions—paired with a hydrophilic hydroxyacetyl moiety that is frequently utilized to tune the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lipophilic drug candidates.

However, synthesizing this molecule at scale presents two distinct chemical challenges:

-

Piperidone Instability: The free base of 4-piperidone is notoriously unstable and rapidly undergoes intermolecular aldol condensation.

-

Glycolic Acid Oligomerization: Attempting a direct amide coupling between 4-piperidone and glycolic acid using standard reagents (e.g., EDCI, HATU) inevitably leads to the formation of polyglycolides due to the unprotected hydroxyl group on the acid.

To circumvent these issues, this application note details a highly scalable, two-step Protection-Activation strategy . By utilizing acetoxyacetyl chloride under biphasic Schotten-Baumann conditions [1], we kinetically trap the piperidone before it can degrade [2]. This is followed by a mild, anhydrous Zemplén transesterification to reveal the target compound without triggering base-catalyzed degradation [3].

Fig 1: Two-step scalable synthetic workflow for 1-(2-hydroxyacetyl)piperidin-4-one.

Experimental Methodologies: A Self-Validating System

Protocol A: Synthesis of 1-(2-Acetoxyacetyl)piperidin-4-one

This step utilizes a biphasic system to safely acylate the piperidone core. The hydrochloride salt of 4-piperidone dissolves in the aqueous layer. As the free base is generated by the mild base (

Reagents & Equipment:

-

4-Piperidone monohydrate hydrochloride (1.0 eq)

-

Acetoxyacetyl chloride (1.1 eq)

-

Sodium bicarbonate (

) (3.5 eq) -

Dichloromethane (DCM) / Deionized Water (1:1 v/v)

-

Overhead stirrer and jacketed reactor (or round-bottom flask for bench scale)

Step-by-Step Procedure:

-

Preparation: In the reactor, dissolve 4-piperidone monohydrate hydrochloride and

in deionized water. -

Phase Addition: Add DCM to create a biphasic system. Cool the vigorously stirring mixture to 0 °C.

-

Acylation: Dilute acetoxyacetyl chloride in a small volume of DCM (approx. 20% of total DCM volume). Add this solution dropwise to the reactor over 30–45 minutes.

-

Causality Note: Vigorous stirring is critical here. It maximizes the interfacial surface area, ensuring the transient free amine is instantly acylated before it can undergo aldol dimerization in the aqueous phase [2].

-

-

Maturation: Allow the reaction to warm to room temperature (20 °C) and stir for an additional 2 hours.

-

Workup: Halt stirring and allow phase separation. Isolate the lower organic (DCM) layer. Extract the remaining aqueous layer with two additional portions of DCM.

-

Isolation: Wash the combined organic layers with saturated aqueous

(brine), dry over anhydrous

Protocol B: Zemplén Deacetylation to Target Compound

Standard aqueous base hydrolysis (e.g.,

Fig 2: Mechanistic control pathways during the deacetylation of the piperidone intermediate.

Reagents & Equipment:

-

1-(2-Acetoxyacetyl)piperidin-4-one (1.0 eq)

-

Potassium carbonate (

) (0.05 eq) -

Anhydrous Methanol (

) -

Amberlyst-15 (

) strongly acidic cation exchange resin

Step-by-Step Procedure:

-

Dissolution: Dissolve the intermediate from Protocol A in anhydrous methanol (approx. 10 mL/g). Cool the solution to 0 °C under an inert atmosphere (Nitrogen or Argon).

-

Catalysis: Add finely powdered

in one portion. Stir the suspension at 0 °C for 1.5 hours.-

Causality Note:

reacts with methanol to generate catalytic amounts of methoxide (

-

-

Monitoring: Verify complete consumption of the starting material via LC-MS or TLC (Eluent: 100% EtOAc).

-

Quenching (Critical Step): Once complete, add Amberlyst-15 (

) resin (approx. 100 mg per mmol of-

Causality Note: Neutralization prior to concentration is mandatory. Concentrating the product in the presence of basic potassium methoxide will trigger rapid thermal decomposition and polymerization of the piperidone core. The resin safely sequesters the potassium ions.

-

-

Isolation: Filter off the resin and concentrate the filtrate under reduced pressure. The resulting crude product can be purified via crystallization (EtOAc/Heptane) to yield the highly pure target compound.

Quantitative Data & Yield Metrics

The following table summarizes the expected stoichiometric parameters, reaction conditions, and analytical checkpoints for a standard 100-gram scale synthesis.

| Parameter | Step 1: Schotten-Baumann Acylation | Step 2: Zemplén Deacetylation | Overall Process |

| Stoichiometry (SM : Reagent) | 1.0 : 1.1 (Acetoxyacetyl chloride) | 1.0 : 0.05 ( | - |

| Reaction Temperature | 0 °C → 20 °C | 0 °C | - |

| Reaction Time | 2.5 hours | 1.5 hours | 4.0 hours |

| Typical Isolated Yield | 90 - 94% | 95 - 98% | 85 - 92% |

| Purity (HPLC/LC-MS) | >95% (Crude, used directly) | >98% (After crystallization) | >98% |

References

-

Title: 3,5-Bis(benzylidene)-1-[3-(2-hydroxyethylthio)propanoyl]piperidin-4-ones: A Novel Cluster of Potent Tumor-Selective Cytotoxins Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

-

Title: Kilogram-Lab-Scale Oxindole Synthesis via Palladium-Catalyzed C–H Functionalization Source: Organic Process Research & Development (ACS Publications) URL: [Link]

-

Title: Design, Synthesis and Tumour-Selective Toxicity of Novel 1-[3-{3,5-Bis(benzylidene)-4-oxo-1-piperidino}-3-oxopropyl]-4-piperidone Oximes Source: Molecules (MDPI) URL: [Link]

Application Note: Strategic Utilization of 1-(2-Hydroxyacetyl)piperidin-4-one in Medicinal Chemistry

Abstract

This technical guide outlines the synthetic utility of 1-(2-hydroxyacetyl)piperidin-4-one , a bifunctional scaffold merging the structural rigidity of the piperidine ring with a polar, modifiable glycolyl tail.[1] Unlike simple N-alkyl piperidines, this scaffold offers a unique balance of metabolic stability (via the N-amide linkage) and vectoral diversity.[1] This note details protocols for scaffold synthesis, C4-position functionalization via reductive amination, and spirocyclization strategies, tailored for researchers in fragment-based drug discovery (FBDD) and PROTAC linker design.[1]

Module 1: Chemical Profile & Reactivity Analysis[1]

Structural Logic

The molecule consists of three distinct reactive domains, allowing for orthogonal functionalization:

-

C4-Ketone: The primary site for diversity generation (reductive amination, spiro-cycle formation, Grignard addition).[1]

-

N1-Amide (Glycolyl): A stable, non-basic linkage that lowers the lipophilicity (LogP) of the parent piperidine, improving aqueous solubility.

- -Hydroxy Group: A "handle" for further conjugation (e.g., E3 ligase ligand attachment in PROTACs) or conversion to electrophiles (mesylates/halides) for cyclization.[1]

Reactivity Map

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

Caption: Orthogonal reactivity profile. Red paths indicate C4-ketone transformations; Green paths indicate hydroxyl group functionalization.[1]

Module 2: Scaffold Synthesis Protocol

While 4-piperidinone hydrochloride is commercially available, the 1-(2-hydroxyacetyl) derivative is often synthesized in-house to ensure freshness and avoid dimerization of the glycolyl side chain.[1]

Rationale: Direct coupling with glycolic acid using EDC/HOBt can lead to self-esterification (polymerization) of the glycolic acid. The protocol below uses acetoxyacetyl chloride followed by mild hydrolysis to ensure high fidelity.

Protocol A: Stepwise Synthesis from 4-Piperidone HCl[1]

Step 1: N-Acylation[1]

-

Setup: In a 250 mL round-bottom flask, suspend 4-piperidone monohydrate hydrochloride (10.0 g, 65 mmol) in anhydrous DCM (100 mL).

-

Base Addition: Cool to 0°C. Add Triethylamine (TEA) (2.5 eq, 162 mmol) dropwise. The suspension will clear as the free base forms.

-

Acylation: Add Acetoxyacetyl chloride (1.1 eq, 71.5 mmol) dropwise over 30 minutes, maintaining temperature <5°C.

-

Note: The acetoxy protection prevents side reactions at the alcohol.

-

-

Workup: Stir at RT for 3 hours. Quench with water.[2] Wash organic layer with 1N HCl (to remove unreacted piperidone) and brine. Dry over MgSO₄ and concentrate.

-

Intermediate: 1-(2-acetoxyacetyl)piperidin-4-one (Yield typically >85%).[1]

-

Step 2: Acetate Hydrolysis[1]

-

Reaction: Dissolve the intermediate in MeOH (50 mL). Add K₂CO₃ (1.5 eq) dissolved in minimal water.

-

Monitoring: Stir at RT for 1 hour. Monitor by TLC (Acetate cleavage is rapid).

-

Purification: Filter off solids. Concentrate the filtrate. Resuspend in DCM/EtOAc (1:1), filter again to remove inorganic salts, and concentrate.

-

Final Product: 1-(2-hydroxyacetyl)piperidin-4-one.[1]

-

Module 3: Functionalization of C4-Ketone (Reductive Amination)

The most critical application of this scaffold is generating diverse amine libraries. The Sodium Triacetoxyborohydride (STAB) method is preferred over NaCNBH₃ due to lower toxicity and better selectivity (does not reduce the ketone to alcohol).

Protocol B: General Reductive Amination Workflow

Scope: Synthesis of secondary/tertiary amines for SAR (Structure-Activity Relationship) studies.

| Reagent | Equivalents | Role |

| Scaffold | 1.0 | Core Electrophile |

| Amine (R-NH₂) | 1.1 - 1.2 | Nucleophile |

| Acetic Acid | 1.0 - 2.0 | Catalyst (Activates Imine) |

| STAB | 1.5 | Hydride Source |

| DCM or DCE | Solvent | 0.1 - 0.2 M Concentration |

Step-by-Step Procedure:

-

Imine Formation: In a vial, combine the scaffold (1.0 eq) and the desired amine (1.1 eq) in DCE (1,2-dichloroethane).

-

Activation: Add Acetic Acid (1.0 eq). Stir for 30–60 minutes at Room Temperature (RT).

-

Checkpoint: Formation of the imine/iminium species is often visible (slight color change) or detectable by LCMS.

-

-

Reduction: Add STAB (Sodium Triacetoxyborohydride) (1.5 eq) in one portion.

-